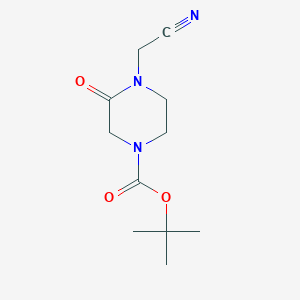

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFJSYPWZVTJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175093 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234108-59-9 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234108-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Elucidation of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate: A Comprehensive NMR Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9)

Executive Summary

In modern drug discovery, functionalized piperazines serve as highly versatile scaffolds. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate combines a Boc-protected amine, a lactam core, and a cyanomethyl appendage. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data listing. Here, we dissect the causality behind the specific 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule and establish a self-validating protocol for its structural verification.

Molecular Architecture & Causality of Chemical Shifts

To accurately assign the NMR spectra of this compound, one must understand the electronic push-and-pull occurring within the piperazine ring. The chemical shifts are not random; they are dictated by electronegativity, anisotropic deshielding cones, and conformational dynamics.

-

The Boc Group Dynamics (N1): The tert-butyl group typically appears as a massive 9H singlet near 1.48 ppm. However, at 298K, the N-Boc group exhibits restricted rotation around the N1–C(O) partial double bond. This rotameric population often leads to slight line broadening in both the tert-butyl peak and the adjacent C2/C6 protons, a well-documented phenomenon in Boc-protected heterocycles .

-

The Lactam Core (C2 & C3): The C2 protons are uniquely positioned between two electron-withdrawing groups: the N1 carbamate and the C3 amide carbonyl. The magnetic anisotropy of the C=O double bond severely deshields these protons, pushing them downfield to approximately 4.15 ppm, making them the most deshielded protons on the piperazine ring .

-

The Cyanomethyl Appendage (N4): The −CH2−CN group is attached to the N4 amide nitrogen. The sp-hybridized cyano group exerts a strong anisotropic deshielding cone parallel to its triple bond. Combined with the electron-withdrawing nature of the N4 atom, the cyanomethyl protons are shifted to roughly 4.40 ppm.

Quantitative NMR Data Summaries

The following tables synthesize the expected chemical shifts based on empirical rules and literature precedents for highly functionalized oxopiperazines.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3 , 298K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment Rationale |

| tert-Butyl | 1.48 | Singlet (s) | 9H | Highly shielded methyl protons; broadness may occur due to N-Boc rotameric exchange. |

| C5- H2 | 3.45 | Multiplet (m) | 2H | Adjacent to the amide nitrogen (N4); shielded relative to C2 due to distance from C=O. |

| C6- H2 | 3.68 | Multiplet (m) | 2H | Adjacent to the carbamate nitrogen (N1); experiences anisotropic deshielding from Boc. |

| C2- H2 | 4.15 | Singlet (s)* | 2H | Strongly deshielded by both the adjacent N1 carbamate and C3 carbonyl group. (May appear as ABq if ring is rigid). |

| N4- CH2 -CN | 4.40 | Singlet (s) | 2H | Alpha to both the strongly electron-withdrawing cyano group and the N4 amide nitrogen. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl3 , 298K)

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality & Assignment Rationale |

| tert-Butyl ( CH3 ) | 28.3 | CH3 | Standard chemical shift for Boc methyl carbons. |

| N4- CH2 -CN | 35.2 | CH2 | Shielded by the cyano group's sp-hybridization relative to typical N-alkyl carbons. |

| C6 | 40.5 | CH2 | Adjacent to N1; typical shift for piperazine carbons alpha to a carbamate. |

| C5 | 46.8 | CH2 | Adjacent to the amide N4; slightly more deshielded than C6 . |

| C2 | 49.5 | CH2 | Alpha to both N1 and C3=O; highest chemical shift among the piperazine ring CH2 groups. |

| tert-Butyl ( Cq ) | 81.2 | Cq | Characteristic quaternary carbon of the tert-butyl group. |

| -C ≡ N | 115.0 | Cq | Typical nitrile carbon shift; low intensity due to lack of attached protons (long T1 relaxation). |

| N1-C=O (Boc) | 153.8 | Cq | Carbamate carbonyl; highly deshielded but less than the amide carbonyl. |

| C3=O (Amide) | 166.2 | Cq | Amide carbonyl; strongly deshielded due to resonance delocalization with N4. |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, data acquisition cannot rely on 1D NMR alone. The following step-by-step methodology establishes a self-validating system where instrumental parameters and secondary experiments act as internal quality controls.

Step 1: Sample Preparation (The Baseline Check)

-

Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl3 is chosen for its excellent solubilizing properties for Boc-protected heterocycles. TMS provides an absolute zero reference point ( δ 0.00) to validate chemical shift accuracy, preventing misassignment due to solvent drift.

Step 2: Instrument Calibration (Tuning & Shimming)

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Perform gradient shimming on the 2 H lock signal.

-

Causality: Precise shimming ensures magnetic field homogeneity, which is critical for resolving the fine J -coupling of the C5 and C6 piperazine ring multiplets.

Step 3: 1 H NMR Acquisition

-

Execute a standard 1D proton pulse sequence (e.g., Bruker zg30). Set the relaxation delay ( D1 ) to a minimum of 2.0 seconds and acquire 16 scans.

-

Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, particularly the bulky tert-butyl methyls, guaranteeing that the quantitative integration accurately reflects the 17H total.

Step 4: 13 C NMR Acquisition

-

Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set D1 to 2.5 seconds and acquire 512–1024 scans.

-

Causality: 13 C has a low natural abundance (1.1%). Higher scan counts and continuous proton decoupling (WALTZ-16) are required to achieve a viable signal-to-noise ratio and collapse multiplets into sharp singlets.

Step 5: Processing & 2D Self-Validation

-

Apply a 0.3 Hz exponential line broadening function (LB) to the 1 H FID and 1.0 Hz to the 13 C FID before Fourier Transformation (FT).

-

Self-Validation Check: Cross-reference the 1 H integrals. If the C5 and C6 multiplets overlap heavily, immediately acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. The HSQC will map the protons directly to their attached carbons (C5 at 46.8 ppm and C6 at 40.5 ppm), definitively breaking any assignment ambiguity.

Workflow Visualization

Figure 1: Self-validating NMR acquisition and assignment workflow for structural verification.

References

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate physical properties and molecular weight

An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

This technical guide provides a comprehensive overview of the known and estimated physical and molecular properties of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the characteristics of this compound.

Introduction

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a specialized organic molecule of interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperazine core, a common scaffold in bioactive compounds, functionalized with a tert-butoxycarbonyl (Boc) protecting group, an oxo group, and a cyanomethyl substituent. This combination of features makes it a potentially valuable intermediate for the synthesis of more complex molecules. While detailed experimental data for this specific compound is not extensively published, we can infer many of its properties through an analysis of its constituent parts and data from structurally related molecules.

Molecular Structure and Properties

The molecular structure of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is key to understanding its chemical behavior. The presence of the Boc group enhances its solubility in organic solvents and allows for controlled deprotection during synthetic sequences. The oxo group and the cyanomethyl group introduce polarity and potential hydrogen bonding sites, influencing its solubility and crystalline structure.

Molecular Weight and Formula

The fundamental molecular properties of this compound have been confirmed by chemical suppliers.

| Property | Value | Source |

| CAS Number | 234108-59-9 | [1] |

| Molecular Formula | C11H17N3O3 | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

Estimated Physical Properties

Direct experimental data on the physical properties of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate are limited. However, by examining closely related compounds, we can provide reliable estimations.

-

Physical State: Based on analogous structures, the compound is expected to be a solid at room temperature. For instance, tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a light-yellow to yellow solid[2], and tert-butyl 3-oxopiperazine-1-carboxylate is a white to orange crystalline powder. The introduction of the oxo group and the additional polar cyanomethyl group likely contributes to a stable crystalline lattice.

-

Melting Point: A precise melting point is not documented in the available literature. However, considering that tert-butyl 3-oxopiperazine-1-carboxylate has a melting point range of 158-164 °C, it is plausible that the target compound will also exhibit a relatively high melting point, likely above 150 °C.

-

Solubility: The Boc group generally confers good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. The polar nature of the oxo and cyano groups may slightly reduce its solubility in non-polar solvents while potentially allowing for some solubility in polar aprotic solvents.

-

Storage: For long-term stability, it is recommended to store the compound in a cool, dry place, sealed from atmospheric moisture.[2]

Experimental Characterization Workflow

For researchers looking to synthesize or utilize this compound, a standard workflow for its characterization would be essential to confirm its identity and purity.

Caption: Proposed workflow for the synthesis, purification, and analytical characterization of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.

Methodology Justification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The resulting spectra should be consistent with the number and types of protons and carbons in the molecule.

-

Mass Spectrometry (MS): This technique will verify the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this type of molecule.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are crucial for determining the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) from the oxo and carbamate groups, and the nitrile (C≡N) group.

References

-

BIOFOUNT. tert-Butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

For the modern research scientist and drug development professional, the synthesis and application of novel chemical entities are daily endeavors. With innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth analysis of the potential hazards and safe handling protocols for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, a compound of interest in contemporary medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and established principles for handling its constituent functional groups: a Boc-protected piperazinone core and a cyanomethyl substituent.

Hazard Identification and Risk Assessment: A Structural Analogy Approach

A thorough risk assessment is predicated on a comprehensive understanding of a compound's intrinsic hazards. Lacking a dedicated SDS, we must infer the safety profile of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate by examining its core components.

1.1. The Piperazinone Core: Irritation Hazards

The foundational structure, tert-butyl 3-oxopiperazine-1-carboxylate, provides a baseline for potential hazards. According to its Safety Data Sheet, this compound is classified as a skin and serious eye irritant.[1][2]

| Hazard Classification (for tert-butyl 3-oxopiperazine-1-carboxylate) | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

It is prudent to assume that tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate will exhibit similar, if not enhanced, irritant properties. Piperazine derivatives, as a class, have also been associated with a range of adverse health effects, including potential toxicity to the heart, liver, and kidneys, and some can cause allergic skin reactions or respiratory sensitization.[3][4][5][6][7]

1.2. The Cyanomethyl Group: A Significant Escalation of Risk

The introduction of a cyanomethyl (-CH₂CN) group introduces a more severe set of potential hazards. Organic nitriles can be toxic, and of paramount concern is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions.[8][9]

Key Risk Factors Associated with the Cyanomethyl Group:

-

Reaction with Acids: Contact with acids can cause the rapid evolution of hydrogen cyanide gas.[8][9]

-

Thermal Decomposition: Heating cyanide-containing compounds can lead to their decomposition, releasing HCN.[2][8]

-

Hydrolysis: Aqueous media may cause hydrolysis, also potentially liberating HCN.[8]

Hydrogen cyanide is a potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[8]

1.3. Synthesized Hazard Profile

Based on this analysis, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate should be treated as a hazardous substance with the following anticipated risks:

-

Acute Toxicity (Potential): Due to the cyanomethyl group.

-

Skin Irritation: Inherited from the piperazinone core.

-

Serious Eye Irritation: Inherited from the piperazinone core.

-

Chemical Reactivity: Potential for hazardous reactions with acids and upon heating.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a stringent, multi-layered approach to safety is mandatory.

2.1. Primary Engineering Control: The Chemical Fume Hood

All handling of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[8][10] This is the most critical engineering control to prevent inhalation of any dust, aerosols, or potentially released hydrogen cyanide gas. The fume hood sash should be kept as low as possible during manipulations.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE regimen is required to prevent dermal and ocular exposure.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[8][10] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |

| Eye Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes and dust, safeguarding against serious eye irritation. |

| Body Protection | A lab coat that fastens securely. | Protects the body and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. However, a respirator may be necessary for cleaning up large spills or in the event of a ventilation failure. | Provides an additional layer of protection against inhalation hazards. |

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing the risk of exposure and incidents.

3.1. General Handling Workflow

The following workflow illustrates the key steps and safety considerations for handling tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.

Caption: Safe handling workflow for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.

Step-by-Step Protocol:

-

Preparation: Before beginning any work, review this guide and the SDS for tert-butyl 3-oxopiperazine-1-carboxylate.[1][2] Ensure the designated fume hood is clean and free of any acids or other incompatible materials.[8] Don all required PPE.

-

Handling:

-

Cleanup:

-

Decontaminate any glassware or surfaces that have come into contact with the compound. A pH 10 buffer solution followed by a 10% bleach solution can be effective for cyanide decontamination, but all cleaning should be done in the fume hood.[8]

-

Dispose of all contaminated waste, including gloves and wipes, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[1][8]

-

Remove PPE, avoiding self-contamination.

-

3.2. Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure or reaction.

-

Container: Keep the compound in a tightly sealed container.[2][12]

-

Location: Store in a cool, dry, and well-ventilated area.[2][11][12]

-

Segregation: Store away from incompatible materials, especially strong acids and oxidizing agents.[2][13]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical when working with potentially hazardous materials.

4.1. Exposure Response

The following decision tree outlines the immediate actions to take in the event of an exposure.

Caption: Emergency response decision tree for exposures.

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1][2][12] Remove any contaminated clothing. Seek medical attention.[1][2][12]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2][12] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][12]

-

Inhalation: Move the affected person to fresh air immediately.[1][12][13] If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][13]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[11][14] Seek immediate medical attention.[12][13]

4.2. Spill Response

-

Small Spills (inside a fume hood):

-

Large Spills (or any spill outside a fume hood):

Conclusion: A Culture of Safety

While tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate holds promise as a building block in drug discovery, its handling demands a high level of caution and respect for its potential hazards. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into a broader culture of laboratory safety, ensuring that scientific advancement and personal well-being go hand in hand.

References

- TCI Chemicals. (2025, October 29). SAFETY DATA SHEET: tert-Butyl 3-Oxopiperazine-1-carboxylate.

- Apollo Scientific. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate SDS.

- MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS.

- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: tert-Butyl 3-Oxopiperazine-1-carboxylate.

- ChemicalBook. (2025, July 19). tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate SDS.

- Fisher Scientific. (2009, April 15). SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.

- PubChem. (n.d.). tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate.

- ECHA. (n.d.). tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate — Chemical Substance Information.

- TCI Chemicals. (2025, March 5). B3804 - tert-Butyl 3-Oxopiperazine-1-carboxylate.

- CAHMA. (2026, February 28). Safer Using - Piperazines.

- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.

- Datasheet Archive. (n.d.). Methyl cyanoformate SDS.

- Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.

- Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds.

- MIT EHS. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.

- G. A. (2016, December 15). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed.

- ChemicalBook. (2025, July 16). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate.

- Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment. Retrieved from Australian Government Department of Health website.

- CymitQuimica. (2024, December 19). Safety Data Sheet: Tert-butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate.

- Sigma-Aldrich. (2023, September 2). SAFETY DATA SHEET.

- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cahma.org.au [cahma.org.au]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Crystallographic Analysis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate: A Hypothetical Case Study

Abstract

This technical guide presents a comprehensive, albeit hypothetical, case study on the crystallographic analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, a key intermediate in contemporary drug discovery. In the absence of publicly available crystal structure data for this specific compound, this document serves as an in-depth methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, detailing the entire workflow from synthesis and crystallization to X-ray diffraction analysis and structural elucidation. The protocols and interpretations herein are grounded in established principles of small-molecule crystallography and are supported by authoritative references, providing a robust framework for the structural analysis of novel piperazine derivatives.

Introduction: The Significance of Piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antibacterial, and antitumor agents.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block in drug design. The title compound, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, incorporates several key functionalities: a Boc-protected amine for synthetic tractability, a lactam for hydrogen bonding, and a cyanomethyl group which can act as a hydrogen bond acceptor or a precursor for further chemical modification.

Understanding the precise three-dimensional structure of such molecules is paramount for structure-activity relationship (SAR) studies and for optimizing their pharmacokinetic and pharmacodynamic properties.[3][4] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure at atomic resolution.[5] This guide will therefore delineate a rigorous, field-proven pathway to obtaining and interpreting the crystal structure of this important synthetic intermediate.

Synthesis and Characterization

While various synthetic routes to piperazine derivatives exist, a plausible and efficient synthesis of the title compound is proposed, starting from commercially available tert-butyl 3-oxopiperazine-1-carboxylate.[3]

Experimental Protocol: Synthesis

-

Alkylation of the Piperazine Nitrogen: To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.) and 2-bromoacetonitrile (1.2 eq.).

-

Reaction Conditions: Stir the mixture at 60°C for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate as a solid. The purity and identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Gateway to High-Resolution Structural Data

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step in structural analysis.[5][6] The choice of crystallization method and solvent system is critical and often requires empirical screening.[7]

Rationale for Crystallization Strategy

For a moderately polar organic molecule like tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, several crystallization techniques are viable. Slow evaporation from a suitable solvent is a straightforward initial approach. The compound is anticipated to be a solid at room temperature.[8]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Dissolve a small amount of the purified compound (5-10 mg) in various solvents of differing polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C).

-

Crystal Growth: Filter the warm solution through a syringe filter into a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

An alternative and often successful method is vapor diffusion, where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which the compound is insoluble.

X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Data Collection and Processing

A single crystal of appropriate size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The data is collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is centered on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial molecular model. The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

Hypothetical Crystallographic Data and Structural Interpretation

The following table presents a hypothetical but chemically plausible set of crystallographic data for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₇N₃O₃ |

| Formula Weight | 239.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1302.1(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.220 |

| Absorption Coefficient (mm⁻¹) | 0.091 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 10567 |

| Independent reflections | 2987 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Interpretation of Hypothetical Data:

The hypothetical data suggests that the compound crystallizes in the centrosymmetric monoclinic space group P2₁/c, which is common for organic molecules. The unit cell contains four molecules (Z=4). The piperazine ring would likely adopt a chair conformation, which is the most stable conformation for this six-membered ring.[2] The bulky tert-butyl group would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be stabilized by intermolecular hydrogen bonds involving the lactam N-H and carbonyl oxygen, as well as weaker C-H...O and C-H...N interactions.

Visualizations

Experimental Workflow

Caption: Workflow for the structural elucidation of the title compound.

Hypothetical Molecular Structure

Caption: 2D representation of the title compound's molecular structure.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, best-practice approach to the crystallographic analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. While the presented data is hypothetical, the described methodologies for synthesis, crystallization, and X-ray diffraction analysis provide a robust and reliable framework for researchers in the field. The successful elucidation of the crystal structure of this and related compounds will undoubtedly provide invaluable insights for the design and development of novel therapeutics based on the versatile piperazine scaffold. It is recommended that experimental efforts be undertaken to crystallize this compound and deposit its structure in the Cambridge Structural Database (CSD) to enrich the public repository of chemical knowledge.[9][10]

References

-

PubChem. tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

-

Żesławska, E., et al. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Claire T. Carney Library. Cambridge Structural Database. UMass Dartmouth. [Link]

-

SPT Labtech. Chemical crystallization. [Link]

-

PubChem. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. [Link]

-

ResearchGate. (PDF) tert-Butyl 4-cyanophenyl carbonate. [Link]

-

ResearchGate. (PDF) The Cambridge Structural Database. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

IntechOpen. Crystallization: Its Mechanisms and Pharmaceutical Applications. [Link]

-

KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. [Link]

- Google Patents.

-

Wikipedia. Piperazine. [Link]

-

MDPI. Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. sptlabtech.com [sptlabtech.com]

- 7. syrris.com [syrris.com]

- 8. tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | 77290-31-4 [sigmaaldrich.com]

- 9. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 10. researchgate.net [researchgate.net]

The Pharmacophoric Role of Tert-Butyl 4-(Cyanomethyl)-3-oxopiperazine-1-carboxylate Derivatives in Targeted Therapeutics

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design, the selection of highly specific, conformationally restricted building blocks is paramount to achieving target selectivity and minimizing off-target toxicity. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9) has emerged as a critical intermediate in the synthesis of next-generation small-molecule inhibitors.

This whitepaper provides an in-depth mechanistic analysis of how derivatives of this specific pharmacophore function across various therapeutic targets—most notably Poly(ADP-ribose) polymerases (PARP-1/7), DNA polymerase theta (Polθ), and integrin receptors. By dissecting the physicochemical rationale behind the oxopiperazine core and the cyanomethyl vector, this guide equips medicinal chemists with the theoretical grounding and field-proven protocols necessary to integrate this scaffold into novel drug discovery pipelines.

Structural Dynamics & Physicochemical Rationale

To understand the mechanism of action of drugs derived from this building block, we must first deconstruct its structural logic. The molecule is composed of three distinct functional zones, each serving a specific synthetic or biological purpose:

-

The 1-Boc Protecting Group: Provides lipophilicity and allows for modular, orthogonal synthesis. It temporarily masks the N1 secondary amine, directing synthetic modifications exclusively to the N4 position or allowing for late-stage coupling.

-

The 3-Oxopiperazine Core: The incorporation of a carbonyl group at the C3 position transforms the piperazine into a lactam. This has two profound effects:

-

Conformational Rigidity: It restricts the ring's flexibility, reducing the entropic penalty upon binding to a target protein.

-

Electronic Modulation: The electron-withdrawing nature of the carbonyl reduces the basicity (pKa) of the adjacent N4 nitrogen, rendering the drug less susceptible to oxidative metabolism (e.g., via CYP450 enzymes) and improving overall pharmacokinetic stability.

-

-

The 4-Cyanomethyl Vector (-CH₂CN): The sp-hybridized cyano carbon projects its nitrogen lone pair linearly. This compact, highly directional moiety acts as a potent hydrogen-bond acceptor in deep, narrow enzymatic pockets, or serves as an electrophilic warhead for covalent inhibition.

Fig 1. Pharmacophoric logic of the Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate scaffold.

Mechanisms of Action in Targeted Therapeutics

When the Boc group is removed and the resulting secondary amine is conjugated to a larger target-specific scaffold (such as a naphthyridinone or pyridazinone), the cyanomethyl-oxopiperazine moiety drives the drug's mechanism of action via two primary pathways.

A. Non-Covalent Orthosteric Inhibition (PARP & Polθ)

In the development of oncology drugs targeting DNA damage response (DDR) pathways, derivatives of this molecule act as highly potent inhibitors of PARP-1, PARP-7, and Polθ.

As detailed in the patent for [1] and [2], the mechanism relies on competitive binding within the enzyme's NAD⁺ binding pocket. The oxopiperazine ring acts as a rigid spacer that navigates the narrow entry of the catalytic cleft. Once inside, the cyanomethyl group acts as a Lewis base. The linear geometry of the nitrile allows it to form highly specific hydrogen bonds with critical Serine or Glycine residues deep within the pocket, locking the enzyme in an inactive conformation and inducing synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations).

Fig 2. Mechanism of action for cyanomethyl-oxopiperazine derived PARP inhibitors.

B. Synthetic Precursor for Integrin Antagonism (GPIIb/IIIa)

Beyond direct target engagement, the cyanomethyl group is frequently utilized as a synthetic precursor. In the development of antiplatelet agents, such as[3], the nitrile is chemically converted into an amidine (-C(=NH)NH₂). This amidine group perfectly mimics the basic arginine side chain found in the natural Arg-Gly-Asp (RGD) ligand sequence, allowing the derivative to competitively block fibrinogen binding to platelets.

Quantitative Data & Target Efficacy

The structural rigidity and precise H-bond geometry provided by this building block consistently yield sub-micromolar to nanomolar potencies across multiple target classes.

| Derivative Class | Target Enzyme/Receptor | Pharmacophoric Role of Cyanomethyl-Oxopiperazine | Typical IC₅₀ Range | Primary Reference |

| Naphthyridinone-linked | PARP-1 | Rigid spacer; Nitrile acts as H-bond acceptor in NAD⁺ cleft | < 10 nM | [2] |

| Pyridazinone-linked | PARP-7 | Conformational restriction; Nitrile engages specific Ser/Tyr residues | 10 - 50 nM | [1] |

| Purine-linked | Polθ (Polq) | Target engagement via polar contacts in polymerase active site | 50 - 100 nM | [4] |

| Amidinobenzoyl-linked | GPIIb/IIIa Integrin | Synthetic precursor; converted to amidine as an Arginine mimetic | 100 - 500 nM | [3] |

Experimental Protocols: Integration into Lead Compounds

To successfully utilize Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate in drug synthesis, researchers must execute a precise deprotection and coupling sequence. The following protocol outlines a self-validating methodology for synthesizing a PARP inhibitor intermediate, specifically optimized to protect the sensitive nitrile group.

Protocol: Selective Boc-Deprotection and N-Alkylation

Causality & Rationale: The choice of 4M HCl in anhydrous dioxane over aqueous acids or Trifluoroacetic acid (TFA) is deliberate. Anhydrous conditions prevent the unwanted hydrolysis of the electrophilic nitrile group into an amide—a common failure point in these syntheses[2]. Furthermore, the 3-oxo group reduces the nucleophilicity of N4, ensuring that upon deprotection, N1 selectively attacks the downstream electrophile without requiring additional protecting group gymnastics.

Step 1: Acidic Deprotection

-

Dissolve Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv, e.g., 200 mg) in 4M HCl in dioxane (2.0 mL).

-

Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere for 1 hour.

-

Self-Validation Check: Monitor the evolution of isobutylene gas. The cessation of effervescence serves as a primary visual indicator of reaction completion. Orthogonally validate via LC-MS (observing the disappearance of the starting mass and the appearance of the [M-100+H]⁺ peak).

-

Concentrate the resulting mixture under reduced pressure to afford the crude amine hydrochloride salt as a solid. Do not neutralize at this stage; keeping it as a salt prevents spontaneous degradation.

Step 2: Base-Promoted N-Alkylation

-

Suspend the crude hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF) (5 mL) and cool to 0°C using an ice bath.

-

Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, ~3.0 equiv) to deprotonate the amine. Stir for 30 minutes.

-

Add the target electrophile (e.g., a bromomethyl-heterocycle) dropwise.

-

Allow the reaction to warm to room temperature and stir until complete consumption of the electrophile is confirmed via TLC.

-

Quench with cold water, extract with ethyl acetate, dry over MgSO₄, and purify via reverse-phase HPLC.

Fig 3. Step-by-step synthetic workflow for integrating the oxopiperazine intermediate into lead drugs.

References

- Poly-adp ribose polymerase (parp) inhibitors and uses thereof. Google Patents (WO2025101892A1).

- Pyridazinones as PARP7 inhibitors. Google Patents (US10550105B2).

-

Potent Dibasic GPIIb/IIIa Antagonists with Reduced Prolongation of Bleeding Time: Synthesis and Pharmacological Evaluation of 2-Oxopiperazine Derivatives. Journal of Medicinal Chemistry. URL:[Link]

- Polq inhibitors. Google Patents (WO2024121753A1).

Sources

- 1. US10550105B2 - Pyridazinones as PARP7 inhibitors - Google Patents [patents.google.com]

- 2. WO2025101892A1 - Poly-adp ribose polymerase (parp) inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]

Application Note: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate as a Versatile Building Block in Drug Discovery

Executive Summary & Rationale

In modern medicinal chemistry, the piperazine ring is a ubiquitous, privileged scaffold. However, the inherent basicity of standard piperazines often introduces off-target pharmacological liabilities, such as hERG channel inhibition, and renders the molecule susceptible to rapid CYP450-mediated N-dealkylation.

To circumvent these issues, drug discovery programs frequently employ oxopiperazines (piperazinones). The introduction of a carbonyl group adjacent to the nitrogen significantly reduces its pKa, converting a basic amine into a neutral, amide-like moiety. This single modification enhances passive membrane permeability, improves metabolic robustness, and provides a rigidified peptidomimetic backbone[1].

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9) represents a highly optimized iteration of this scaffold. It offers two orthogonal vectors for diversification:

-

The N1 Boc-protected amine : Allows for delayed, orthogonal functionalization (e.g., coupling with aryl halides, acyl chlorides, or sulfonyl chlorides).

-

The N4 cyanomethyl group : A latent, versatile handle that can be transformed into a primary amine, an amide, or a tetrazole bioisostere[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream parallel synthesis and purification workflows.

Table 1: Physicochemical Profile of the Building Block

| Property | Value |

| CAS Number | 234108-59-9 |

| Molecular Formula | C11H17N3O3 |

| Molecular Weight | 239.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC#N)C(=O)C1 |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 4 |

| Topological Polar Surface Area (TPSA) | 73.4 Ų |

Strategic Transformations in Medicinal Chemistry

The true value of this building block lies in its synthetic plasticity. Table 2 outlines the primary synthetic trajectories utilized by medicinal chemists to access diverse pharmacological space.

Table 2: Strategic Transformations and Utility

| Transformation | Reagents | Resulting Motif | MedChem Application |

| [3+2] Cycloaddition | NaN3, ZnBr2, iPrOH/H2O | 1H-Tetrazole | Carboxylic acid bioisostere; improves oral bioavailability and membrane permeability[2],[3]. |

| Chemoselective Reduction | H2, Raney Ni, NH3/MeOH | Primary Amine | Generates an ethylenediamine-like linker attachment point for PROTACs or ADCs. |

| Orthogonal Deprotection | TFA/DCM or HCl/Dioxane | Secondary Amine (N1) | Diversification point for library synthesis (amides, ureas, sulfonamides)[1]. |

Workflow Visualization

Divergent synthetic workflows utilizing the cyanomethyl and Boc-protected oxopiperazine handles.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation steps and clear mechanistic rationales. The following methodologies are designed to be self-validating and reproducible.

Protocol A: Lewis Acid-Catalyzed Tetrazole Formation

Causality & Rationale: The aliphatic nitrile of the cyanomethyl group is unactivated and requires Lewis acid catalysis to undergo a [3+2] cycloaddition with the azide ion. Zinc bromide (ZnBr2) coordinates to the nitrile nitrogen, increasing its electrophilicity and lowering the activation energy required for tetrazole formation[3].

-

Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the building block (1.0 eq, 500 mg) in a 2:1 v/v mixture of 2-propanol and water (15 mL).

-

Safety Warning: Never use dichloromethane or other halogenated solvents in the presence of sodium azide, as this can generate highly explosive diazidomethane.

-

-

Reagent Addition: Add sodium azide (NaN3, 3.0 eq) and zinc bromide (ZnBr2, 1.5 eq) to the stirring solution.

-

Reaction: Heat the mixture to 85 °C and stir for 16 hours.

-

Validation: Monitor the reaction via IR spectroscopy or LC-MS. The reaction is complete when the sharp -C≡N stretch at ~2250 cm⁻¹ completely disappears from the IR spectrum, and the mass shifts from [M+H]⁺ 240 to [M+H]⁺ 283.

-

Workup: Cool to room temperature. Carefully acidify the mixture to pH 3–4 using 1M HCl. Causality: The tetrazole has a pKa of ~4.5; acidification ensures it is fully protonated and partitions into the organic phase. Extract with ethyl acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Causality & Rationale: Reducing an aliphatic nitrile to a primary amine often suffers from over-alkylation, where the intermediate imine reacts with the newly formed primary amine to yield secondary or tertiary amine byproducts. Running the reaction in an excess of methanolic ammonia ensures the ammonia outcompetes the product amine, trapping the imine and driving the reaction exclusively toward the primary amine.

-

Preparation: Dissolve the building block (1.0 eq, 500 mg) in 7N ammonia in methanol (10 mL).

-

Catalyst Addition: Add a slurry of Raney Nickel (approx. 100 mg, pre-washed with methanol).

-

Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of oxygen.

-

-

Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 16 hours.

-

Validation: Monitor by LC-MS. The starting material peak ([M+H]⁺ 240) will be replaced by a more polar product peak ([M+H]⁺ 244).

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst, ensuring the Celite pad remains wet with solvent at all times. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol C: Orthogonal N1-Boc Deprotection

Causality & Rationale: The Boc group provides orthogonal protection relative to the N4 modifications. Deprotection with TFA yields a secondary amine at N1, which is highly nucleophilic. In contrast, the N4 nitrogen remains non-basic and non-nucleophilic due to the adjacent C3 oxo group, ensuring absolute regioselectivity during subsequent coupling steps[1].

-

Deprotection: Dissolve the starting material (1.0 eq) in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (10 mL total volume). Stir at room temperature for 2 hours.

-

Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate will reveal a dark purple/pink spot, validating the presence of the newly liberated secondary amine.

-

Concentration: Remove volatiles under reduced pressure. Co-evaporate the residue with toluene (2 × 10 mL) to azeotropically remove residual TFA, yielding the TFA salt of the oxopiperazine core.

-

Coupling Preparation: Dissolve the crude TFA salt in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt prior to adding your chosen electrophile (e.g., acyl chloride or HATU-activated carboxylic acid).

Sources

Application Notes and Protocols for the Deprotection of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Introduction: Navigating the Deprotection of a Multifunctional Piperazinone

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its stability across a wide range of chemical transformations and its predictable, clean removal under acidic conditions.[1][2][3] Its application in structuring complex molecules, particularly in pharmaceutical development, is widespread. The target molecule, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, is a versatile building block, likely utilized in the synthesis of novel therapeutics.

However, the deprotection of this specific substrate presents a nuanced chemical challenge. The molecule's architecture includes not only the acid-labile Boc group but also a lactam within the 3-oxopiperazine ring and a cyanomethyl (-CH₂CN) substituent. The nitrile functionality is notably sensitive to hydrolysis under harsh acidic or basic conditions, which can lead to the formation of undesired carboxylic acid or amide byproducts.[4] Therefore, the selection of a deprotection method requires a careful balance of reactivity to ensure the selective cleavage of the Boc group while preserving the integrity of the nitrile and the core piperazinone structure.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of suitable deprotection methodologies, detailed experimental protocols, and a comparative summary to guide the selection of the optimal conditions for your specific synthetic goals.

Method Selection: A Strategic Approach

Choosing the appropriate deprotection strategy hinges on several factors: the scale of the reaction, the desired purity of the final product, the presence of other sensitive functional groups in a more complex derivative, and available laboratory reagents. The following decision tree provides a logical framework for selecting the most suitable method.

Caption: Decision tree for selecting a Boc deprotection method.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often fastest method for Boc deprotection.[5][6] The strong acidity of TFA efficiently cleaves the carbamate, but careful control of conditions is paramount to prevent nitrile hydrolysis.

Mechanism of Action: The deprotection proceeds via an acid-catalyzed E1 elimination mechanism. The carbonyl oxygen of the Boc group is protonated by TFA, which weakens the C-O bond. This facilitates the departure of the stable tert-butyl cation, which is subsequently quenched or deprotonates to isobutene. The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine as its trifluoroacetate salt.[7][8]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Applicability and Limitations:

-

Advantages: Rapid reaction times, typically complete within 30 minutes to 2 hours at room temperature.[5] The volatility of TFA and DCM simplifies post-reaction workup.

-

Limitations for this Substrate: The primary risk is the partial hydrolysis of the cyanomethyl group to the corresponding amide or carboxylic acid if the reaction is left for too long or at elevated temperatures. The use of scavengers is generally not required for this substrate unless other electron-rich moieties are present, but monitoring the reaction closely is critical.

Experimental Protocol: TFA/DCM Deprotection

-

Dissolution: Dissolve tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control any potential exotherm and minimizes side reactions.

-

TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common starting point is a TFA:DCM ratio of 1:4 (20% v/v).[5][8] For more robust deprotection, a 1:1 ratio can be used, but the risk to the nitrile group increases.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir.

-

Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 1-3 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

The residue, which is the trifluoroacetate salt of the amine, can be used directly in the next step or neutralized.

-

For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

-

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is a widely accepted alternative to TFA.[6][9] It is often considered slightly milder and can offer better selectivity, potentially reducing the risk of nitrile hydrolysis.[10]

Applicability and Limitations:

-

Advantages: This method is highly effective and can provide the product as a crystalline hydrochloride salt, which often simplifies purification by precipitation and filtration.[11] It can be more selective than TFA in preventing side reactions with certain functional groups.[9]

-

Limitations for this Substrate: While generally milder, prolonged exposure to 4M HCl can still pose a risk to the nitrile and lactam functionalities.[12] 1,4-Dioxane is a peroxide-forming solvent and should be handled with appropriate care.

Experimental Protocol: HCl/Dioxane Deprotection

-

Preparation: To a stirred solution or suspension of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv) in a minimal amount of a co-solvent if needed (e.g., methanol or DCM), add a commercially available 4M solution of HCl in 1,4-dioxane (5–10 equivalents) at room temperature.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Completion is typically observed within 1 to 4 hours.[3][13]

-

Work-up:

-

Upon completion, the deprotected product will often precipitate from the reaction mixture as the hydrochloride salt.

-

The solid can be collected by filtration.

-

Wash the collected solid with a cold non-polar solvent, such as diethyl ether or hexanes, to remove any non-polar impurities.

-

Dry the product under vacuum to yield the pure hydrochloride salt of 4-(cyanomethyl)piperazin-2-one.

-

Method 3: Trimethylsilyl Iodide (TMSI) in Acetonitrile

For substrates with high acid sensitivity, a non-hydrolytic method is highly desirable. Trimethylsilyl iodide (TMSI) offers an efficient, neutral deprotection pathway that is particularly well-suited for molecules where preserving functionalities like nitriles is critical.[14]

Mechanism of Action: The deprotection with TMSI proceeds through a different mechanism. The Lewis acidic silicon atom coordinates to the carbonyl oxygen of the Boc group, while the soft iodide nucleophile attacks the tert-butyl group via an Sₙ2 reaction. This generates a silyl carbamate intermediate, which is unstable and collapses to release trimethylsilyl isocyanate, carbon dioxide, and the free amine.[14]

Applicability and Limitations:

-

Advantages: The reaction occurs under mild, non-acidic conditions, significantly reducing the risk of hydrolyzing the nitrile group. This method is highly chemoselective.[14] It is particularly advantageous for water-soluble zwitterionic compounds, as the product can sometimes be directly crystallized from the reaction medium.[14]

-

Limitations for this Substrate: TMSI is sensitive to moisture and air, requiring anhydrous reaction conditions. The reagent is also corrosive and should be handled with care in a fume hood.

Experimental Protocol: TMSI Deprotection

-

Preparation: Dissolve tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

TMSI Addition: Add trimethylsilyl iodide (TMSI) (1.2–1.5 equivalents) dropwise to the stirred solution.[13]

-

Reaction: Allow the reaction to stir at 0 °C to room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to several hours.

-

Work-up:

-

Upon completion, quench the reaction by the careful addition of methanol (MeOH). This will react with any excess TMSI.

-

Remove the solvents under reduced pressure.

-

The crude residue can then be purified by standard methods, such as column chromatography or crystallization, to yield the desired free amine.

-

Caption: General experimental workflow for Boc deprotection.

Comparative Data Summary

The following table provides a comparative overview of the three primary methods discussed, enabling a quick assessment based on key experimental parameters.

| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Method 3: TMSI/MeCN |

| Reagents | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) | Trimethylsilyl Iodide (TMSI) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Acetonitrile (MeCN) |

| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C to Room Temp |

| Typical Time | 0.5 - 3 hours | 1 - 4 hours | 1 - 6 hours |

| Work-up | Evaporation, Neutralization | Filtration/Precipitation | Quench, Evaporation |

| Key Advantage | Fast and Volatile Reagents | Milder; Product as HCl Salt | High Chemoselectivity (Nitrile-Safe) |

| Key Consideration | Potential for nitrile hydrolysis | Potential for nitrile hydrolysis | Requires anhydrous conditions |

Conclusion

The successful deprotection of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is readily achievable with careful selection of the appropriate methodology. For rapid synthesis where minor impurities can be tolerated or removed downstream, a controlled TFA/DCM protocol is effective. The HCl/dioxane method offers a reliable alternative that often yields a readily purifiable hydrochloride salt. For substrates where the integrity of the cyanomethyl group is paramount, or in the context of complex, multi-functional molecules, the TMSI-mediated approach provides a superior level of chemoselectivity under non-hydrolytic conditions. It is strongly recommended that a small-scale trial reaction is performed to optimize conditions before proceeding to a larger scale.

References

-

van Veen, B. C., Wales, S. M., & Clayden, J. (2021). J. Org. Chem., 86, 8538-8543. Available from: [Link]

-

Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017–24026. Available from: [Link]

-

Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. Available from: [Link]

-

Deb, A., & Borah, P. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Available from: [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]

-

Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]

-

Gao, X. H., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Available from: [Link]

-

Miller, J. A., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11593–11599. Available from: [Link]

-

Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

-

Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl... ChemRxiv. Available from: [Link]

-

Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1). Available from: [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

-

National Center for Biotechnology Information. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available from: [Link]

-

National Center for Biotechnology Information. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available from: [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]

-

Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Available from: [Link]

-

O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Available from: [Link]

-

ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available from: [Link]

- Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

- 1. mcours.net [mcours.net]

- 2. BOC deprotection [ms.bzchemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Protocols for the Selective Reduction of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Abstract

This technical guide provides detailed protocols for the chemoselective reduction of the cyanomethyl group in tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate to yield its corresponding 2-aminoethyl analog. The presence of multiple reducible functionalities—a nitrile, a lactam (cyclic amide), and a tert-butoxycarbonyl (Boc) protecting group—presents a significant synthetic challenge. This document outlines two primary methodologies: catalytic hydrogenation using Raney® Nickel and a metal hydride reduction using a nickel(II) chloride-sodium borohydride system. We delve into the mechanistic rationale for method selection, emphasizing the importance of suppressing common side reactions such as secondary amine formation and over-reduction of the lactam. Detailed, step-by-step protocols, comparative data, and workflow visualizations are provided to guide researchers in achieving high-yield, selective synthesis of this valuable piperazine-based building block for pharmaceutical development.

Introduction: Significance and Synthetic Challenges

Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Their unique physicochemical properties, including their ability to improve aqueous solubility and serve as a scaffold for introducing diverse pharmacophoric elements, make them a privileged structure in drug design.[3] The target molecule of this reduction, tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, is a particularly valuable intermediate. The primary amine generated from the cyanomethyl group serves as a critical handle for elaboration, enabling its incorporation into more complex molecules such as peptide mimetics and targeted therapeutics.

The primary synthetic hurdle in this transformation is achieving chemoselectivity. The starting material, 1 , contains three potentially reactive sites for reduction:

-

The Cyanomethyl Group (Nitrile): The target for reduction to a primary amine.

-

The Lactam (Amide): Reduction of this carbonyl group would lead to ring-opening or formation of an undesired amine, compromising the piperazine core.

-

The Boc-Carbamate: While generally robust, it can be susceptible to cleavage under harsh reductive or acidic conditions.

Therefore, the selection of a reducing agent and corresponding conditions must be carefully optimized to exclusively transform the nitrile while preserving the integrity of the lactam and Boc-protecting group.

Mechanistic Considerations and Strategy Selection

The reduction of nitriles to primary amines proceeds through an intermediate imine species. A common challenge in this process is the condensation of this imine intermediate with the final primary amine product, which, after further reduction, leads to the formation of secondary amine impurities.[4][5] This side reaction is often suppressed by conducting the reaction in the presence of ammonia, which shifts the equilibrium away from secondary amine formation.[4][6]

Evaluating Reduction Methodologies

-

Strong Hydride Agents (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines.[7][8][9] However, its high reactivity makes it non-selective for this substrate, as it will also aggressively reduce the lactam carbonyl group.[8][10] The use of such powerful, non-selective reagents is therefore contraindicated for this transformation.

-

Catalytic Hydrogenation: This method is a cornerstone of nitrile reduction due to its efficiency and generally milder conditions compared to strong hydrides.[5][11]

-

Raney® Nickel: This catalyst is particularly effective for nitrile hydrogenation and is often used with ammonia to ensure high selectivity for the primary amine.[12][13][14] It shows low reactivity towards the amide carbonyl under typical conditions, making it an excellent candidate.

-

Palladium/Carbon (Pd/C): While effective for many hydrogenations, Pd/C can sometimes be less efficient for aliphatic nitriles and may require higher pressures or temperatures.[6]

-

-

Milder Hydride Systems: Sodium borohydride (NaBH₄) alone is not potent enough to reduce nitriles.[15] However, its reactivity can be enhanced by the addition of transition metal salts, such as NiCl₂ or CoCl₂. The in-situ generation of nickel boride creates a highly effective reducing system that can convert nitriles to amines under mild conditions, offering an alternative to high-pressure hydrogenation.[16]

Based on this analysis, catalytic hydrogenation with Raney® Nickel and a NaBH₄/NiCl₂ system are identified as the most promising strategies for achieving the desired chemoselective reduction.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine synthesis by amide reduction [organic-chemistry.org]

- 11. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 12. tandfonline.com [tandfonline.com]

- 13. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]

- 14. Raney nickel - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate applications in peptide synthesis

Application Note: Engineering Peptidomimetics and PROTACs using Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Prepared by: Senior Application Scientist, Peptide & Targeted Protein Degradation (TPD) Workflows Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, overcoming the poor pharmacokinetic properties of linear peptides—specifically their susceptibility to proteolytic cleavage and high conformational flexibility—is a paramount challenge. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9) has emerged as a highly versatile, conformationally constrained bifunctional scaffold.

The 3-oxopiperazine core acts as a rigid dipeptide isostere (mimicking a constrained Gly-Gly or similar backbone). By restricting the ϕ and ψ dihedral angles of the peptide backbone, this scaffold reduces the entropic penalty upon target binding, thereby increasing target affinity. Furthermore, the masking of the internal amide bonds drastically enhances proteolytic stability[1].

From a synthetic standpoint, this molecule is exceptionally valuable due to its orthogonal reactivity:

-

N1 Boc-Protection: Allows for seamless integration into standard Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) workflows.

-

N4 Cyanomethyl Group (-CH₂CN): Acts as a highly stable, yet transformable synthetic handle. It can be reduced to a primary amine (-CH₂CH₂NH₂) for branching or PROTAC linker elongation, or hydrolyzed to a carboxylic acid (-CH₂COOH) to serve as a C-terminal attachment point.

Table 1: Physicochemical Profile & Comparative Scaffold Metrics

| Property / Metric | Data / Observation |

| Chemical Name | Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate |

| CAS Number | 234108-59-9 |